N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine
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Overview
Description
4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIETHYLANILINE is a complex organic compound with a unique structure that combines pyrazole, triazole, and aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIETHYLANILINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Moiety: Starting with a suitable diketone, the pyrazole ring is formed through cyclization with hydrazine.
Synthesis of the Triazole Ring: The pyrazole derivative is then reacted with an azide to form the triazole ring.
Formation of the Imino Group: The triazole-pyrazole intermediate is then reacted with an aldehyde to form the imino group.
Final Coupling with Aniline: The imino intermediate is finally coupled with N,N-diethylaniline under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicinal chemistry, the compound is investigated for its therapeutic potential. Its unique structure allows it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications that require high stability and specific reactivity.
Mechanism of Action
The mechanism of action of 4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIETHYLANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE
- **4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIETHYLPHENYLAMINE
Uniqueness
The uniqueness of 4-[(E)-{[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-METHYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIETHYLANILINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reactivity profiles, and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25N7 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C19H25N7/c1-6-24(7-2)18-10-8-17(9-11-18)13-20-26-16(5)21-22-19(26)25-15(4)12-14(3)23-25/h8-13H,6-7H2,1-5H3/b20-13+ |
InChI Key |
FCLVKQUZGWODEE-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |
Origin of Product |
United States |
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